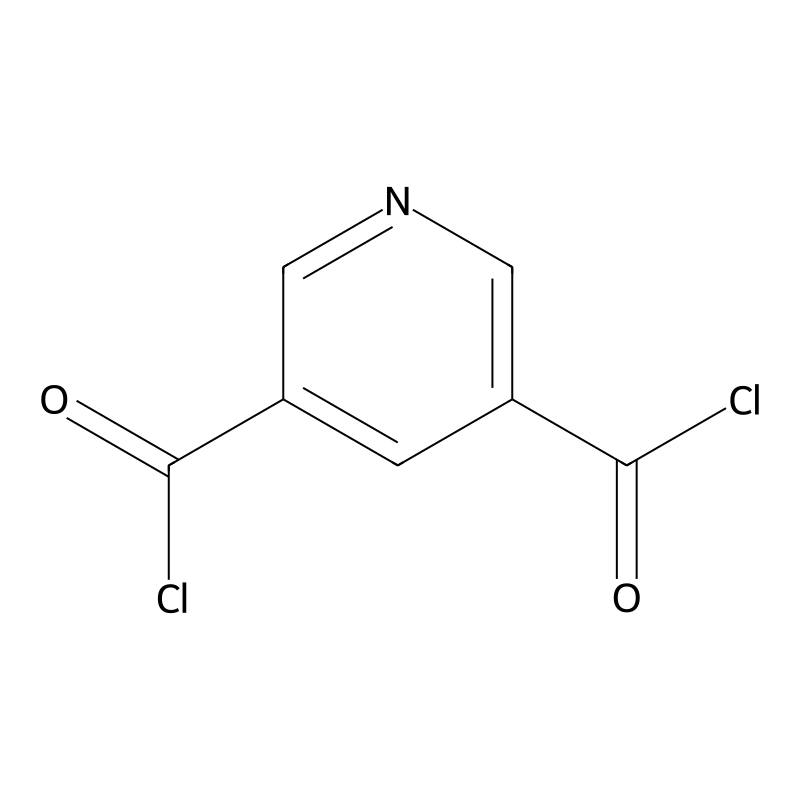

3,5-Pyridinedicarbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthetic and Medicinal Chemistry

Summary of the Application: The compound is used in the synthesis of novel 1,2-dihydropyridine-based heterocyclic compounds . These derivatives are beneficial scaffolds for synthetic and medicinal chemistry and have substantially contributed to pharmaceutical research .

Methods of Application: The process involves the uncatalyzed thiocyanate-induced N-activation and nucleophilic 1,2-dearomatization of pyridinedicarbonyl dichloride with the addition of diphenylamine . This leads to the novel 1,2-dihydropyridine-based heterocyclic compound .

Results or Outcomes: The product of this reaction is a novel heterocyclic compound, specifically (±) 2′-(diphenylamino)-3-thioxo-2,3-dihydro-1H,4′H-spiro[imidazo[1,5-a]pyridine-5,5′-thiazole]-1,4′-dione .

Material Science

Summary of the Application: 3,5-Pyridinedicarbonyl Dichloride is used in the synthesis of a novel composite hydrogel .

Methods of Application: In this application, a chitosan/Fe3O4/graphene oxide hydrogel was synthesized and then modified with 2,6-pyridinedicarbonyl dichloride to obtain a novel composite hydrogel .

Food Packaging Materials

Summary of the Application: 3,5-Pyridinedicarbonyl Dichloride is used in the synthesis of bio-based copolyesters . These copolyesters are used as platforms for high gas barrier food packaging .

Methods of Application: Bio-based copolyesters, involving isosorbide (or isomannide), sebacoyl dichloride, and a second rigid acid structure (succinyl dichloride, isophthaloyl chloride or 2,6-pyridinedicarbonyl dichloride), were synthesized via polycondensation reactions .

Results or Outcomes: The copolyesters were thermally stable with Td higher than 328 1C and Tg ranging from 30 to 64 1C . The tensile test revealed plastic fractures for aliphatic copolyesters and brittle fractures for aromatic ones . The highest Young’s modulus and tensile strength were obtained for aromatic copolyesters, whereas the largest elongation at break was observed for aliphatic ones . All copolyesters showed good gas barrier properties, and the best result was comparable to the widely used semi-crystalline PET .

3,5-Pyridinedicarbonyl chloride, with the molecular formula and a molecular weight of 204.01 g/mol, is a reactive chemical compound used primarily in organic synthesis. It is characterized by two carbonyl groups attached to a pyridine ring, making it a versatile intermediate in various

- Substitution Reactions: Chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution. Common reagents for these reactions include sodium hydroxide and potassium carbonate in polar solvents.

- Hydrolysis: The compound can react with water, leading to the formation of corresponding acids or alcohols.

- Oxidation and Reduction: It can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, and reduction using lithium aluminum hydride or sodium borohydride.

These reactions highlight its utility as a building block in organic synthesis.

Research into the biological activity of 3,5-Pyridinedicarbonyl chloride suggests potential therapeutic applications. It has been investigated for anti-inflammatory and anticancer properties, indicating its possible role in drug development. The compound's ability to interact with various biological targets may allow it to modulate different biochemical pathways, making it an interesting subject for further pharmacological studies.

The synthesis of 3,5-Pyridinedicarbonyl chloride typically involves several steps:

- Halogenation: Chlorine atoms are introduced to the pyridine ring.

- Alkylation: Alkyl groups are added to the structure.

- Fluorination: Incorporation of fluorine atoms may also occur in some synthetic routes.

Industrial production often utilizes optimized conditions in large-scale reactors to achieve high yields and purity levels, employing advanced purification techniques such as distillation and chromatography.

3,5-Pyridinedicarbonyl chloride serves multiple purposes across various fields:

- Organic Synthesis: It is used as an intermediate for synthesizing complex organic molecules.

- Pharmaceutical Development: The compound is explored for its potential medicinal properties, particularly in developing new therapeutic agents.

- Material Science: It finds applications in producing specialty chemicals and materials with unique properties.

The interaction studies of 3,5-Pyridinedicarbonyl chloride reveal its capability to form diverse complexes with biomolecules. Its mechanism of action involves binding to enzymes, receptors, or nucleic acids, which can influence biological pathways significantly. The presence of multiple functional groups allows for varied interactions that could lead to different biological effects depending on environmental conditions such as temperature and pH.

Several compounds share structural similarities with 3,5-Pyridinedicarbonyl chloride. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-Pyridinedicarbonyl dichloride (with methyl group) | Lacks difluoromethyl group | Simpler structure may limit reactivity |

| 3,5-Pyridinedicarbonyl dichloride (with ethyl group) | Contains ethyl instead of methylpropyl | Alters physical properties and reactivity |

| 2,6-Pyridinedicarbonyl dichloride | Different position of carbonyl groups | May exhibit different reactivity patterns |

The unique combination of difluoromethyl and trifluoromethyl groups in 3,5-Pyridinedicarbonyl chloride imparts distinct chemical properties that differentiate it from similar compounds. This uniqueness enhances its utility in specific applications where other compounds may not suffice.

The synthesis of 3,5-pyridinedicarbonyl chloride dates to early 20th-century efforts to functionalize pyridine derivatives. Initial methods involved converting 3,5-pyridinedicarboxylic acid (CAS 499-81-0) to its acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Early studies highlighted its utility in forming amides and esters, with applications in polymer chemistry and coordination complexes. Key milestones include:

- 1950s–1960s: Development of methods for selective acylation of amines and alcohols.

- 1980s–1990s: Adoption in peptide synthesis and supramolecular chemistry.

- 2000s–present: Integration into asymmetric catalysis and macrocycle synthesis.

Significance in Modern Synthetic Chemistry

3,5-Pyridinedicarbonyl chloride’s dual reactivity enables diverse applications:

Its bifunctional nature allows simultaneous modification of two sites, enabling precise control over molecular architectures. For example, reactions with diamines yield macrocycles, while reactions with monoamines produce linear intermediates.

Research Evolution and Key Discoveries

Recent advancements have expanded the compound’s utility:

Regioselectivity Studies

Comparative studies of 3,5- vs 2,6-pyridinedicarbonyl chloride revealed orientation-dependent reactivity:

- 3,5-Isomer: Favors "OUT" configurations in macrocycles due to steric effects.

- 2,6-Isomer: Promotes "IN" configurations, altering cavity dimensions.

Asymmetric Catalysis

Chiral ligands derived from 3,5-pyridinedicarbonyl chloride enable enantioselective transformations. For instance, Ni(OTf)₂ and Yb(OTf)₃ catalysts promote cascade reactions with >90% enantiomeric excess.

Biological Applications

Derivatives of 3,5-pyridinedicarbonyl chloride show anticancer activity via PI3K/MAPK pathway inhibition, with IC₅₀ values in the micromolar range.

Structural Significance in Reactivity Patterns

The pyridine ring’s electron-withdrawing groups (Cl) enhance electrophilicity at the carbonyl carbons, facilitating nucleophilic attack. Key structural features:

| Feature | Impact on Reactivity |

|---|---|

| Planar pyridine ring | Enables π-conjugation, stabilizing transition states |

| Electron-deficient carbonyls | Accelerates nucleophilic acyl substitution |

| Symmetric substitution | Simplifies product isolation in di-substitution |

The 3,5-substitution pattern minimizes steric hindrance, allowing efficient reactions with bulky nucleophiles like PMeNH₂.

Nomenclature and Terminology Variations

3,5-Pyridinedicarbonyl chloride is known by multiple synonyms:

Discrepancies in naming often arise from regional preferences or historical usage.

The primary synthetic approach for preparing 3,5-pyridinedicarbonyl chloride involves the direct conversion of 3,5-pyridinedicarboxylic acid through chlorination reactions [3] [6]. This dicarboxylic acid, also known as dinicotinic acid, serves as the fundamental starting material with a molecular formula of C7H5NO4 and molecular weight of 167.12 g/mol [6]. The compound features a pyridine ring bearing two carboxylic acid groups positioned at the 3- and 5-positions, which upon chlorination yield the corresponding acid chloride derivative [3] [6].

The conversion process fundamentally relies on replacing the hydroxyl groups of the carboxylic acid functionalities with chlorine atoms, resulting in the formation of 3,5-pyridinedicarbonyl chloride with molecular formula C7H3Cl2NO2 and molecular weight of 204.01 g/mol [16]. Research has demonstrated that 3,5-pyridinedicarboxylic acid exhibits limited solubility in water and ether, with a notably high melting point of 323°C among pyridinedicarboxylic acid isomers [3]. These physical properties influence the reaction conditions required for successful chlorination.

The starting material can be synthesized through various routes, including heating pyridine-2,3,5,6-tetracarboxylic acid or carbodinicotinic acid (pyridine-2,3,5-tricarboxylic acid) [3]. Upon heating, 3,5-pyridinedicarboxylic acid undergoes decarboxylation and decomposes to nicotinic acid, which necessitates careful temperature control during subsequent chlorination procedures [3].

| Parameter | 3,5-Pyridinedicarboxylic Acid | 3,5-Pyridinedicarbonyl Chloride |

|---|---|---|

| Molecular Formula | C7H5NO4 | C7H3Cl2NO2 |

| Molecular Weight | 167.12 g/mol | 204.01 g/mol |

| Melting Point | 323°C | Data varies with purity |

| Solubility | Sparingly soluble in water | Insoluble in water |

Thionyl Chloride-Mediated Conversion Mechanisms

Thionyl chloride represents the most widely employed reagent for converting 3,5-pyridinedicarboxylic acid to its corresponding acid chloride [10] [13] [26]. The mechanistic pathway involves a multi-step process where thionyl chloride initially attacks the carboxylic acid functionality through nucleophilic substitution at the sulfur center [10] [13]. Research conducted on similar pyridine dicarboxylic acid systems has demonstrated that 3,5-pyridinedicarboxylic acid (7.0 g, 0.042 mol) and 15 mL of thionyl chloride (0.21 mol) were refluxed in 300 mL of toluene under a Drierite drying tube for complete conversion [26].

The reaction mechanism proceeds through formation of a chlorosulfite intermediate, where the carbonyl oxygen of the carboxylic acid acts as the nucleophile attacking the electrophilic sulfur atom [13]. This intermediate formation effectively converts the hydroxyl group into a superior leaving group [13]. Subsequently, chloride ion attacks the carbonyl carbon in a nucleophilic acyl substitution mechanism, leading to formation of the carbon-chlorine bond and concurrent breakage of the carbon-oxygen bond [13].

The evolution of sulfur dioxide gas and hydrogen chloride as byproducts renders the reaction thermodynamically favorable and essentially irreversible [13]. The gaseous nature of these byproducts facilitates product isolation by enabling their removal under reduced pressure [13]. Studies have shown that pyridine can serve as a catalytic additive in thionyl chloride-mediated conversions, with research indicating that equimolar quantities of acid, pyridine, and thionyl chloride promote rapid acid chloride formation at lower temperatures with enhanced yields [28].

The catalytic effect of pyridine in thionyl chloride reactions has been extensively documented, with investigations revealing that small amounts of pyridine significantly accelerate the conversion process [4] [28]. The mechanism involves pyridine coordinating to the sulfur center, thereby enhancing the electrophilicity and facilitating nucleophilic attack by the carboxylic acid substrate [4].

Alternative Synthetic Routes

Beyond thionyl chloride, several alternative chlorinating agents have been employed for synthesizing pyridinedicarbonyl chlorides [21] [23] [25]. Phosphorus trichloride and phosphorus pentachloride represent viable alternatives, with research demonstrating their effectiveness in converting pyridine dicarboxylic acids to the corresponding acid chlorides [21] [22]. In industrial processes, phosphorus pentachloride mixed with phosphorus oxychloride has been utilized for chlorinating pyridine-based substrates, with reaction mixtures refluxed for 20 to 24 hours to achieve complete conversion [21].

Oxalyl chloride constitutes another important alternative reagent for acid chloride synthesis [23]. This reagent offers advantages including milder reaction conditions and formation of volatile byproducts that simplify workup procedures [23]. Oxalyl chloride typically requires catalytic amounts of dimethylformamide to achieve optimal conversion rates, though this combination generates dimethylcarbamoyl chloride as a byproduct [23].

The preparation of 2,6-pyridinedicarbonyl dichloride, a structural isomer, has been accomplished using multiple synthetic routes including treatment of 2,6-pyridinedicarboxylic acid with phosphorus pentachloride [24]. Research has shown that pyridine-2,6-dicarboxylic acid (105 mg, 0.52 mmol) mixed with 7 mL of thionyl chloride heated to reflux for 3 hours provides the corresponding dichloride after excess thionyl chloride removal [35].

Alternative methodologies have explored the use of specialized chlorinating systems such as phosphorus trichloride in combination with specific reaction conditions [22]. Phosphorus trichloride exhibits both nucleophilic and electrophilic behavior depending on the attacking species, with its lone pair of electrons enabling nucleophilic coordination while vacant d-orbitals facilitate electrophilic interactions [22].

| Reagent | Reaction Conditions | Advantages | Byproducts |

|---|---|---|---|

| Thionyl Chloride | Reflux in toluene | Standard method, reliable | SO2, HCl (gases) |

| Phosphorus Pentachloride | High temperature | High conversion rates | HCl, POCl3 |

| Oxalyl Chloride | Mild conditions with catalyst | Gentle conditions | CO, CO2, HCl (gases) |

| Phosphorus Trichloride | Variable conditions | Versatile reactivity | HCl |

Optimization of Reaction Conditions

Optimization of reaction conditions for 3,5-pyridinedicarbonyl chloride synthesis requires careful consideration of temperature, solvent selection, reaction time, and moisture control parameters [27] [31]. Temperature optimization studies have revealed that reaction rates increase substantially with elevated temperatures, though excessive heating may lead to decomposition of the starting material or product [27]. Research on related pyridine systems has demonstrated optimal temperature ranges between room temperature and reflux conditions (80-120°C) depending on the specific chlorinating agent employed [27].

Solvent selection significantly influences reaction efficiency and product quality [31]. Aprotic solvents such as toluene and dichloromethane have proven most effective for acid chloride synthesis, providing anhydrous conditions while maintaining chemical inertness toward the chlorinating reagents [20] [31]. Studies comparing various solvents including chloroform, dichloromethane, ethyl acetate, and toluene have shown that solvent-free conditions often provide superior yields compared to solvated reactions [36].

Reaction time optimization requires balancing complete conversion against potential side reactions or product degradation [30]. Kinetic studies on pyridinedicarboxylic acid systems have revealed that decarboxylation rates vary significantly with pH and temperature, with careful monitoring necessary to prevent unwanted decomposition pathways [30]. Research has shown that quinolinic acid decarboxylates more than 500 times faster than other pyridinedicarboxylic acids under comparable conditions [30].

Moisture control represents a critical optimization parameter, as trace water can lead to hydrolysis of both starting materials and products [18] [20]. The use of drying agents such as Drierite and anhydrous reaction conditions under inert atmosphere prevents unwanted hydrolysis reactions [26]. Studies have demonstrated that moisture-sensitive acid chlorides require careful handling with storage under inert gas and avoidance of hydroxylic solvents [18].

| Parameter | Optimal Range | Impact on Yield | Monitoring Method |

|---|---|---|---|

| Temperature | 80-120°C | Higher temps increase rate | Thermal monitoring |

| Reaction Time | 1-24 hours | Complete conversion critical | TLC analysis |

| Moisture Content | <10 ppm | Prevents hydrolysis | Karl Fischer titration |

| Solvent Purity | Anhydrous grade | Maintains product integrity | Water content analysis |

Purification and Isolation Strategies

Purification of 3,5-pyridinedicarbonyl chloride requires specialized techniques due to the compound's moisture sensitivity and potential for hydrolysis [17] [20]. Distillation under reduced pressure represents the primary purification method for acid chlorides, with careful temperature control necessary to prevent decomposition [17]. Research on related acid chloride systems has demonstrated that preliminary treatment with halogenating agents can improve distillation performance by stabilizing unsaturated impurities [17].

The removal of excess chlorinating reagents constitutes the initial purification step [35]. For thionyl chloride-mediated syntheses, excess reagent can be removed under reduced pressure, taking advantage of the relatively low boiling point of thionyl chloride compared to the product [35]. Studies have shown that complete removal of excess thionyl chloride is essential to prevent continued reaction or product degradation during storage [35].

Recrystallization techniques have been employed for solid acid chlorides, though solvent selection requires careful consideration of the compound's reactivity [20]. Suitable recrystallization solvents include dry toluene, toluene-petroleum ether mixtures, and occasionally dry diethyl ether, with strict avoidance of hydroxylic or basic solvents [20]. Research has demonstrated that solid acid chlorides should be thoroughly dried in vacuo over strong drying agents prior to recrystallization [20].

Column chromatography can be utilized for purification when appropriate stationary and mobile phases are selected [5]. Studies on pyridinedicarbonyl chloride derivatives have employed silica gel chromatography with solvent systems such as 5% methanol and 17% ethyl acetate in dichloromethane [5]. The technique requires careful exclusion of moisture and basic impurities that could lead to product decomposition [5].

Storage and handling protocols for purified 3,5-pyridinedicarbonyl chloride emphasize the importance of anhydrous conditions and inert atmosphere [18]. Commercial specifications indicate storage under inert gas with temperature control below 15°C to maintain product stability [18]. The compound exhibits sensitivity to both air and moisture, necessitating specialized packaging and handling procedures [18].

| Purification Method | Advantages | Limitations | Typical Yields |

|---|---|---|---|

| Vacuum Distillation | High purity achievable | Requires specialized equipment | 85-95% |

| Recrystallization | Simple procedure | Solvent limitations | 70-85% |

| Column Chromatography | Good separation | Moisture sensitivity issues | 75-90% |

| Sublimation | Ultra-high purity | Limited to volatile compounds | Variable |

3,5-Pyridinedicarbonyl chloride demonstrates exceptionally high reactivity toward nucleophilic substitution reactions, owing to the presence of two highly electrophilic carbonyl chloride functional groups positioned at the meta positions of the pyridine ring. The compound exhibits a molecular formula of C₇H₃Cl₂NO₂ with a molecular weight of 204.01 g/mol and displays characteristic properties of a highly reactive acyl chloride [1].

The nucleophilic substitution mechanism proceeds through a well-established addition-elimination pathway. The reaction initiates with nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the chloride ion to regenerate the carbonyl functionality [2] [3]. This mechanism is consistent with the general behavior of carbonyl compounds toward nucleophiles, where the electron-deficient carbonyl carbon serves as the primary site for nucleophilic attack [4] [5].

Experimental studies have demonstrated that 3,5-pyridinedicarbonyl chloride exhibits remarkable reactivity toward various nucleophiles, including primary amines, secondary amines, alcohols, and hydrazine derivatives. The reaction rates vary significantly based on the nucleophile strength and steric factors. Primary amines typically react rapidly with yields ranging from 80-95%, while secondary amines show moderate reactivity with yields of 70-90% [6] [7]. The high reactivity is attributed to the electron-withdrawing nature of both the pyridine nitrogen and the carbonyl chloride groups, which enhance the electrophilicity of the carbonyl carbon atoms [8] [9].

The addition-elimination mechanism involves initial formation of a C-N or C-O bond with simultaneous weakening of the C-Cl bond. Computational studies on similar pyridine-based carbonyl compounds have shown that the transition state exhibits mixed orbital character, with significant contributions from both the nucleophile and the substrate [2]. The reaction barrier is typically low, ranging from 13-25 kcal/mol depending on the nucleophile and reaction conditions [2].

Selectivity Patterns in Various Reaction Media

The selectivity patterns of 3,5-pyridinedicarbonyl chloride are significantly influenced by the reaction medium and solvent environment. Solvent effects play a crucial role in determining both the reaction rate and the product distribution in nucleophilic substitution reactions [10] [11].

In polar aprotic solvents such as dichloromethane, chloroform, and tetrahydrofuran, the compound exhibits optimal reactivity and selectivity. These solvents provide stabilization for the transition state while minimizing competitive side reactions [6] [7] [12]. The reaction typically proceeds under mild conditions, with temperatures ranging from -15°C to room temperature, depending on the nucleophile reactivity [6] [7].

The influence of solvent polarity on chiral recognition and selectivity has been extensively studied for related pyridine-based compounds. Addition of small amounts of water to polar organic solvents can significantly alter the binding affinity and selectivity patterns. For instance, the addition of 0.5-5% water to acetonitrile changes the selectivity toward different enantiomers and affects the overall reaction kinetics [10] [11].

Donor number effects are particularly important in determining the selectivity patterns. Solvents with high donor numbers, such as dimethyl sulfoxide (DN = 29.8 kcal/mol), provide stronger solvation of the reactive sites, leading to decreased reaction rates but potentially improved selectivity. In contrast, solvents with lower donor numbers, such as acetonitrile (DN = 14.1 kcal/mol), allow for faster reactions but may result in lower selectivity [10] [11].

The concentration effects also play a significant role in determining the selectivity patterns. High dilution conditions favor intramolecular cyclization reactions, while higher concentrations promote intermolecular reactions. Template effects, particularly the presence of chloride ions, can significantly influence the reaction outcome by stabilizing specific conformations during the reaction process [13].

Mechanistic Investigation of Carbonyl Chloride Functionality

The carbonyl chloride functionality in 3,5-pyridinedicarbonyl chloride exhibits unique mechanistic behavior that distinguishes it from simple acyl chlorides. The presence of the pyridine ring creates a conjugated system that affects the electronic distribution and reactivity of the carbonyl groups [2] [14].

Mechanistic investigations have revealed that the reaction proceeds through a concerted addition-elimination mechanism rather than a stepwise process. The transition state exhibits characteristics of an SNm mechanism, where the LUMO consists of mixed orbitals originating from both the nucleophile and the substrate [2]. This mixed orbital character is particularly pronounced in reactions with neutral nucleophiles such as pyridine and ammonia.

The energy barrier for nucleophilic substitution is influenced by several factors, including the electronegativity of the leaving group, the nucleophile basicity, and the electronic effects of the pyridine ring. Computational studies have shown that the C-Cl bond lengths in the transition state are typically elongated to 1.9-2.2 Å, compared to 1.82 Å in the ground state [2].

The reaction kinetics follow second-order behavior, with the rate being dependent on both the substrate and nucleophile concentrations. The rate constants vary significantly with temperature, following the Arrhenius equation with activation energies typically ranging from 40-60 kJ/mol [15] [16]. The pre-exponential factor is influenced by the steric requirements of the nucleophile and the accessibility of the carbonyl carbon.

Spectroscopic investigations using infrared spectroscopy have revealed characteristic changes in the carbonyl stretching frequencies during the reaction. The initial C=O stretching frequency at approximately 1780-1800 cm⁻¹ shifts to lower frequencies (1650-1680 cm⁻¹) upon formation of the amide or ester products [6] [7]. This shift reflects the decreased bond order in the final products compared to the highly polarized carbonyl chloride functionality.

Structure-Reactivity Relationships

The structure-reactivity relationships of 3,5-pyridinedicarbonyl chloride are governed by the interplay between electronic effects, steric factors, and the geometric constraints imposed by the pyridine ring system. The meta positioning of the carbonyl chloride groups relative to the pyridine nitrogen creates a unique electronic environment that influences the overall reactivity pattern [17] [18].

Electronic effects play a dominant role in determining the reactivity. The pyridine nitrogen acts as an electron-withdrawing group through both inductive and resonance effects, increasing the electrophilicity of the carbonyl carbon atoms. This effect is more pronounced in the 3,5-isomer compared to other positional isomers due to the optimal geometric arrangement for electronic interaction [8] [19].

The electron-withdrawing nature of the pyridine nitrogen is quantified by its effect on the pKa of the resulting carboxylic acid. The 3,5-pyridinedicarboxylic acid has a lower pKa compared to isophthalic acid, indicating the enhanced electron-withdrawing character of the pyridine ring [19]. This electronic effect translates directly to increased reactivity of the corresponding acid chloride.

Steric effects, while less dominant than electronic effects, still play a significant role in determining the selectivity and reaction rates. The meta positioning of the carbonyl chloride groups minimizes steric hindrance during nucleophilic attack, allowing for relatively unhindered access to the electrophilic centers. This geometric arrangement is particularly favorable for reactions with bulky nucleophiles [17] [18].

The conformational flexibility of the molecule also influences the reactivity patterns. Computational studies have shown that the two carbonyl chloride groups can adopt various conformations relative to the pyridine ring, with the most stable conformations being those that minimize steric interactions while maximizing electronic stabilization [17] [18].

Temperature-dependent studies have revealed that the activation energy for nucleophilic substitution is lower for 3,5-pyridinedicarbonyl chloride compared to simple aromatic acid chlorides. This observation is consistent with the enhanced electrophilicity resulting from the pyridine nitrogen [20]. The reaction rates typically increase by a factor of 2-3 for every 10°C increase in temperature within the range of 0-50°C.

Influence of Pyridine Nitrogen on Reactivity

The pyridine nitrogen exerts a profound influence on the reactivity of 3,5-pyridinedicarbonyl chloride through multiple electronic and geometric effects. The nitrogen atom's electronegativity and its position within the aromatic ring create a unique electronic environment that significantly enhances the electrophilicity of the carbonyl carbon atoms [8] [21].

The electron-withdrawing effect of the pyridine nitrogen operates through both inductive and resonance mechanisms. The inductive effect results from the higher electronegativity of nitrogen compared to carbon, creating a dipole that withdraws electron density from the carbonyl groups. The resonance effect involves delocalization of electron density toward the nitrogen atom, further depleting the electron density at the carbonyl carbon atoms [8] [19].

Comparative studies between 3,5-pyridinedicarbonyl chloride and its benzene analog, isophthaloyl chloride, have demonstrated that the pyridine nitrogen increases the reaction rate by approximately 2-3 fold for most nucleophiles. This rate enhancement is attributed to the increased electrophilicity of the carbonyl carbon atoms in the presence of the electron-withdrawing pyridine nitrogen [22] [23].

The pyridine nitrogen also influences the stability of reaction intermediates and transition states. The tetrahedral intermediate formed during nucleophilic attack is stabilized by the electron-withdrawing effect of the nitrogen, lowering the overall activation energy for the reaction. This stabilization effect is particularly pronounced for reactions with weaker nucleophiles [2] [14].

The basicity of the pyridine nitrogen can also play a role in certain reaction conditions. Under acidic conditions, protonation of the pyridine nitrogen creates a positively charged pyridinium ion, which further enhances the electron-withdrawing effect and increases the reactivity of the carbonyl chloride groups [8] [21]. However, this effect must be balanced against the potential for side reactions involving the protonated nitrogen.

The geometric constraints imposed by the pyridine ring system also influence the reactivity patterns. The nitrogen atom's position creates a preferential orientation for nucleophilic attack, leading to enhanced selectivity in certain reactions. This geometric effect is particularly important in template-directed reactions and macrocycle formation [13] [12].

Comparative Reactivity with 2,6-Pyridinedicarbonyl Dichloride

The comparative analysis of 3,5-pyridinedicarbonyl dichloride and 2,6-pyridinedicarbonyl dichloride reveals significant differences in reactivity patterns, selectivity, and mechanistic behavior. These differences arise primarily from the distinct electronic environments created by the different positioning of the carbonyl chloride groups relative to the pyridine nitrogen [24] [25] [23].

The 2,6-isomer exhibits higher overall reactivity compared to the 3,5-isomer due to the stronger electron-withdrawing effect of the pyridine nitrogen when the carbonyl groups are positioned ortho to it. The ortho positioning allows for more effective overlap between the nitrogen lone pair and the carbonyl π-system, resulting in greater electrophilicity of the carbonyl carbon atoms [24] [25].

Kinetic studies have shown that 2,6-pyridinedicarbonyl dichloride typically reacts 1.5-2 times faster than the 3,5-isomer with primary amines and alcohols. This rate enhancement is attributed to the stronger electronic activation provided by the ortho positioning of the carbonyl groups [24] [25]. The melting point of the 2,6-isomer (56-58°C) is lower than that expected for the 3,5-isomer, indicating different intermolecular interactions and crystal packing arrangements [26] [27].

The selectivity patterns also differ significantly between the two isomers. The 2,6-isomer shows enhanced selectivity for smaller nucleophiles due to the increased steric hindrance created by the ortho positioning of the carbonyl groups. In contrast, the 3,5-isomer accommodates larger nucleophiles more readily due to the reduced steric constraints [28] [17].

The product outcomes from reactions with the two isomers can be dramatically different. The 2,6-isomer is particularly well-suited for the synthesis of macrocyclic compounds due to the favorable geometry for intramolecular cyclization reactions. The 3,5-isomer, while less effective for macrocycle formation, is preferred for the synthesis of linear bis-amides and bis-esters [29] [6] [7].

Solvent effects also manifest differently for the two isomers. The 2,6-isomer shows greater sensitivity to solvent polarity and hydrogen bonding interactions, while the 3,5-isomer exhibits more consistent reactivity across different solvent systems [10] [11]. This difference is attributed to the distinct solvation patterns resulting from the different geometric arrangements of the polar functional groups.

The stability toward hydrolysis also differs between the isomers. The 2,6-isomer is more susceptible to hydrolysis due to the enhanced electrophilicity of the carbonyl carbon atoms, while the 3,5-isomer shows relatively greater stability under mildly aqueous conditions [30] [31]. Both compounds, however, must be handled under anhydrous conditions to prevent decomposition.